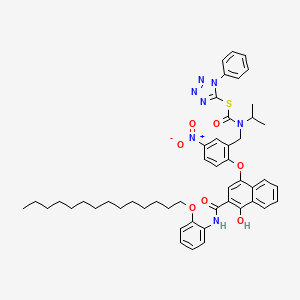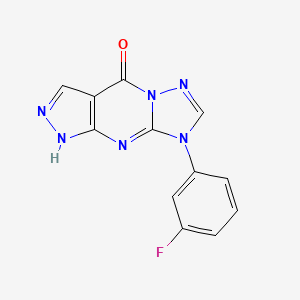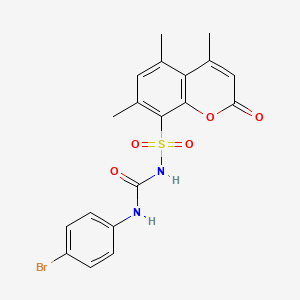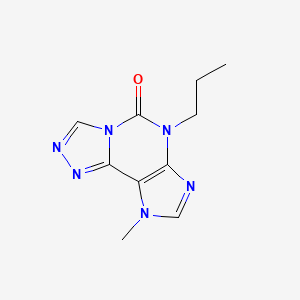
(E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone is a heterocyclic compound that features both a pyridine ring and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone typically involves the reaction of cinnamyl chloride with 3-(3-pyridyl)-2-imidazolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(E)-3-(3-Pyridyl)acrylic acid: Shares the pyridine ring and has similar reactivity.
N-Vinyl-4-pyridylcarboxamide: Another pyridine-containing compound with comparable chemical properties.
Cadmium(II) coordination compounds with bis(pyridyl)-bis(amide) ligands: These compounds also feature pyridine rings and exhibit similar coordination chemistry.
Uniqueness: (E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone is unique due to its combination of a cinnamyl group and an imidazolidinone ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
117297-70-8 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C17H17N3O/c21-17-19(11-5-8-15-6-2-1-3-7-15)12-13-20(17)16-9-4-10-18-14-16/h1-10,14H,11-13H2/b8-5+ |
InChI Key |
QFDUAXPDICROKG-VMPITWQZSA-N |
Isomeric SMILES |
C1CN(C(=O)N1C/C=C/C2=CC=CC=C2)C3=CN=CC=C3 |
Canonical SMILES |
C1CN(C(=O)N1CC=CC2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)












